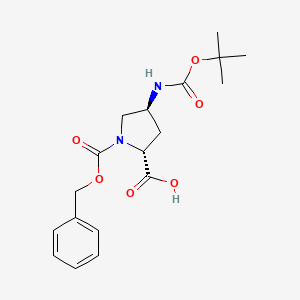

(2R,4S)-1-Benzyloxycarbonyl-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid

CAS No.: 489446-81-3

Cat. No.: VC11657269

Molecular Formula: C18H24N2O6

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 489446-81-3 |

|---|---|

| Molecular Formula | C18H24N2O6 |

| Molecular Weight | 364.4 g/mol |

| IUPAC Name | (2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-13-9-14(15(21)22)20(10-13)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14+/m0/s1 |

| Standard InChI Key | DDWOAECQYPSHMZ-UONOGXRCSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Introduction

Molecular Structure and Stereochemical Configuration

Core Structural Features

The compound’s backbone consists of a pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. At the 2-position, a carboxylic acid group () provides reactivity for further conjugation. The 4-position is substituted with a tert-butoxycarbonylamino () group, while the 1-position is protected by a benzyloxycarbonyl () moiety. These protecting groups are strategically chosen for their orthogonal deprotection properties: the Boc group is acid-labile, whereas the Cbz group is removed via hydrogenolysis .

The stereochemistry, denoted as (2R,4S), dictates the spatial arrangement of chiral centers. This configuration is critical for interactions in biological systems, as enantiomers often exhibit divergent pharmacological activities. Computational models, such as Gaussian-based binding mode analyses, have been employed to predict the stability and reactivity of such stereoisomers .

Spectroscopic and Computational Data

The InChIKey JPNHKKRLLDYCIZ-UONOGXRCSA-N and SMILES string CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)CC2=CC=CC=C2 provide unambiguous representations of the compound’s structure . Density functional theory (DFT) calculations predict a molar refractivity of 61.07 and a topological polar surface area (TPSA) of 92.86 Ų, indicating moderate polarity and solubility in organic solvents .

Synthesis and Chiral Separation Techniques

Synthetic Pathways

The synthesis involves sequential protection of the pyrrolidine nitrogen atoms. First, the primary amine is shielded with a Cbz group via reaction with benzyl chloroformate. Subsequent Boc protection of the secondary amine employs di-tert-butyl dicarbonate under basic conditions. The carboxylic acid moiety is introduced either through hydrolysis of a nitrile precursor or oxidation of a primary alcohol .

A key challenge lies in maintaining stereochemical integrity during synthesis. Impurities arising from epimerization at the 4-position necessitate rigorous purification. Crystallization-based chiral separation, as demonstrated in related pyrrolidine derivatives, offers a green alternative to chromatographic methods . For instance, selective crystallization of the (2S,4S)-TBMP monohydrate from aqueous solutions exploits hydrogen-bonding differences between diastereomers .

Process Optimization

Recent advances emphasize solvent minimization and aqueous workups to enhance sustainability. A study on analogous compounds achieved >99% enantiomeric excess (ee) by optimizing crystallization conditions (e.g., temperature, antisolvent addition) . Such methodologies are transferable to the target compound, reducing reliance on hazardous organic solvents like dichloromethane .

Applications in Pharmaceutical Development

Role in Peptide Synthesis

The compound’s dual protection strategy is pivotal in solid-phase peptide synthesis (SPPS). The Boc group is selectively removed with trifluoroacetic acid (TFA), allowing elongation of the peptide chain at the deprotected amine. Meanwhile, the Cbz group remains intact until final deprotection via hydrogenation . This orthogonal approach minimizes side reactions and improves yields in complex peptide assemblies.

Physical and Chemical Properties

Stability and Solubility

The compound exhibits stability under inert atmospheres but is sensitive to acidic and reducing conditions. The Boc group decomposes at pH < 4, while the Cbz group is cleaved by hydrogenolysis. Solubility is highest in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) due to hydrogen-bonding capacity from the carboxylic acid and carbonyl groups .

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): NMR spectra show distinct signals for the benzyl aromatic protons ( 7.2–7.4 ppm) and tert-butyl group ( 1.4 ppm).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 364.4 ([M+H]).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume